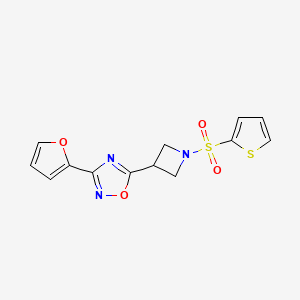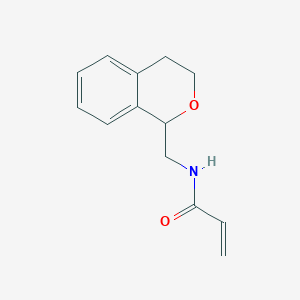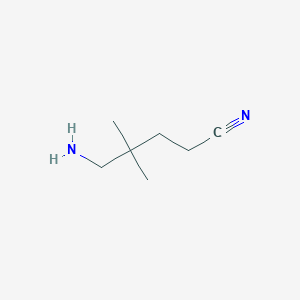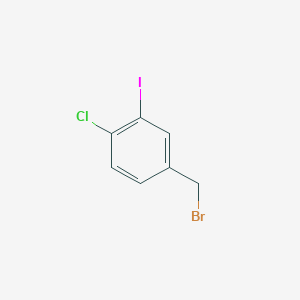
4-(Bromomethyl)-1-chloro-2-iodobenzene
説明
4-(Bromomethyl)-1-chloro-2-iodobenzene is a halogenated aromatic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique structure enables it to be used as a catalyst, a reagent, and a reactant in various chemical reactions.
科学的研究の応用
Halogen Bonding and Structural Determinants
In the realm of structural chemistry, halogen bonding plays a crucial role. A study by Pigge, Vangala, & Swenson (2006) highlights the significance of C-X...O=C interactions in 4-halotriaroylbenzenes, which is relevant to understanding the structural dynamics of halogenated compounds like 4-(Bromomethyl)-1-chloro-2-iodobenzene.
Halogenation Reactions
Halogenated compounds are key in organic synthesis. Bovonsombat & Mcnelis (1993) demonstrated the use of N-Halosuccinimide and acidic catalysts in ring halogenations, providing a pathway to synthesize mixed halogenated compounds, which can include this compound.
Orientation in Aromatic Nitration
Roberts et al. (1954) explored the nitration of various halobenzenes, providing insights into the reactivity and isomer distributions in nitration reactions. This research is pertinent to understanding how halogen groups affect reactivity in compounds like this compound.
Aminocarbonylation Reactions
Marosvölgyi-Haskó, Kégl, & Kollár (2016) studied the aminocarbonylation of iodobenzene derivatives, highlighting the impact of halogen substituents on reactivity. This research is valuable for understanding similar reactions in this compound.
Vibrational Spectra of Halobenzene Cations
Kwon, Kim, & Kim (2002) investigated the vibrational spectra of halobenzene cations, providing insights into the electronic states of such compounds, which is relevant for understanding the properties of this compound.
Vapour Pressure Data
Oonk, Linde, Huinink, & Blok (1998) presented a novel approach in assessing vapour pressure data for halobenzenes, which is crucial for understanding the physical properties of halogenated compounds like this compound.
Synthesis of Dibromobenzenes
Diemer, Leroux, & Colobert (2011) described methods to access synthetically valuable 1,2-Dibromobenzenes, which can be related to the synthesis pathways of this compound.
作用機序
Target of Action
Brominated compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can interact with various organic and inorganic substrates, acting as electrophiles in these reactions.
Mode of Action
The mode of action of 4-(Bromomethyl)-1-chloro-2-iodobenzene likely involves its participation in organic reactions as an electrophile. For instance, in Suzuki-Miyaura cross-coupling reactions, it could potentially act as a coupling partner, undergoing oxidative addition with a palladium catalyst .
Result of Action
Brominated compounds can induce various changes at the molecular and cellular level, depending on their specific chemical structure and the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
特性
IUPAC Name |
4-(bromomethyl)-1-chloro-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHYVBHSCYXWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2847434.png)
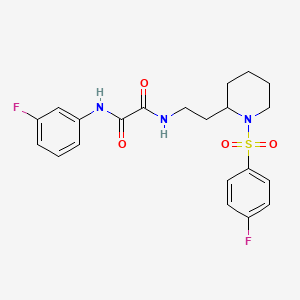
![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)
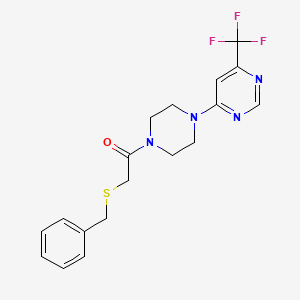
![2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide](/img/structure/B2847438.png)
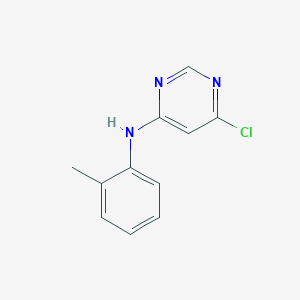

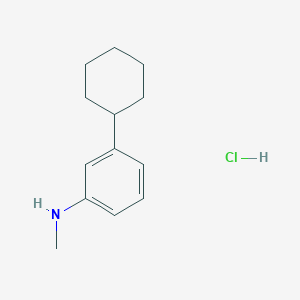
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)

